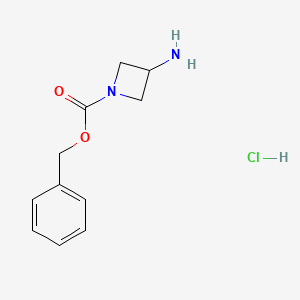

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Description

Historical Background of Azetidine Chemistry

The development of azetidine chemistry traces its origins to the early twentieth century, with foundational work establishing the unique properties of four-membered nitrogen-containing heterocycles. Azetidine, the parent compound of this chemical family, represents a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom, distinguished by its considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain positions azetidines between the less stable aziridines with 27.7 kilocalories per mole and provides them with unique reactivity characteristics that can be triggered under appropriate reaction conditions.

The historical evolution of azetidine synthesis methodologies reveals a progression from simple cyclization reactions to sophisticated modern approaches. Early synthetic routes relied primarily on reduction of azetidinones using lithium aluminum hydride, with enhanced effectiveness achieved through combinations with aluminum trichloride. The development of multistep routes from 3-amino-1-propanol provided alternative synthetic pathways, while advances in ring transformation reactions from appropriately substituted oxiranes offered regio- and diastereoselective synthesis options controlled by Baldwin's Rules.

A significant milestone in azetidine chemistry emerged with Couty's azetidine synthesis, named after French organic chemist François Couty from University of Versailles Saint-Quentin-en-Yvelines. This methodology enables efficient synthesis of enantiopure azetidines from readily available beta-amino alcohols through chlorination followed by deprotonation and 4-exo-trig ring closure. The versatility of this approach extends beyond initial reports involving nitrogen-alkyl or nitrogen-aryl nitrogen-cyanomethylated beta-aminoalcohols to include other electron-withdrawing groups such as esters or phosphonates.

The recognition of azetidines as naturally occurring structural motifs, albeit relatively rare, provided additional impetus for synthetic development. Natural products containing azetidine rings include mugineic acids and penaresidins, with azetidine-2-carboxylic acid representing perhaps the most abundant naturally occurring azetidine derivative, functioning as a toxic mimic of proline. This natural occurrence highlighted the potential biological significance of azetidine-containing compounds and spurred interest in synthetic methodologies for accessing diverse azetidine derivatives.

Significance of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride in Chemical Research

This compound occupies a central position in modern medicinal chemistry research due to its unique structural characteristics and versatile synthetic utility. The compound's significance stems from its role as a conformationally constrained amino acid derivative, providing researchers with access to rigid molecular scaffolds that exhibit reduced conformational flexibility compared to acyclic analogs. This conformational restriction proves particularly valuable in fragment-based drug design, where molecular rigidity enhances reproducibility in computational screening methods and potentially increases binding affinity through reduced entropy of molecular binding with biological targets.

The four-membered azetidine ring structure contributes minimal molecular weight and lipophilicity while providing substantial conformational constraint, making it an ideal scaffold for pharmaceutical applications. Research has demonstrated that azetidine-containing building blocks have been successfully incorporated into various drug candidates, with azelnidipine representing a notable example as a calcium channel blocker used as an antihypertensive agent. This successful clinical application validates the potential of azetidine derivatives in therapeutic development and underscores the importance of synthetic access to diverse azetidine building blocks.

The protected amino functionality in this compound enables selective chemical modifications while maintaining structural integrity. The benzyloxycarbonyl protecting group allows for orthogonal deprotection strategies, facilitating incorporation into complex synthetic sequences without compromising the azetidine ring structure. This synthetic versatility has made the compound an essential intermediate in pharmaceutical development, particularly for synthesizing novel analgesics and anti-inflammatory agents.

Recent computational advances have further elevated the significance of this compound class in chemical research. Scientists at Massachusetts Institute of Technology and University of Michigan have developed computational models that predict compounds capable of reacting to form azetidines using photocatalytic processes. These predictive capabilities represent a paradigm shift from traditional trial-and-error approaches, enabling researchers to prescreen substrates and anticipate reaction outcomes with high confidence.

Table 1: Key Applications of this compound in Chemical Research

Current State of Knowledge and Research Gaps

The current understanding of this compound encompasses comprehensive knowledge of its synthesis, characterization, and basic reactivity patterns, yet significant gaps remain in understanding its full potential and optimization strategies. Recent synthetic advances have established multiple pathways for compound preparation, including cyclization of epoxy halide-benzylamine adducts and carbamate formation reactions. These methodologies have been optimized to achieve high yields and purity, with reaction conditions carefully controlled to minimize side reactions and maximize product formation.

Characterization techniques for this compound have been extensively developed, employing nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, mass spectrometry, and elemental analysis. These analytical methods provide comprehensive structural confirmation and purity assessment, essential for quality control in pharmaceutical applications. The compound's molecular formula C₁₁H₁₅ClN₂O₂ and molecular weight of 242.70 grams per mole have been definitively established through multiple analytical approaches.

Despite these advances, several research gaps persist in the current understanding of this compound. The relationship between structural modifications and biological activity remains incompletely understood, limiting rational design of analogs with enhanced properties. While computational modeling has advanced significantly, as demonstrated by recent work predicting azetidine formation reactions, comprehensive structure-activity relationship studies for this compound derivatives remain limited.

The mechanism of biological activity for this compound requires further investigation. Current understanding suggests interaction with specific molecular targets such as enzymes or receptors, with potential inhibitory or activating effects depending on structural context. However, detailed pathway analysis and target identification studies are needed to fully elucidate the compound's biological mechanisms.

Stability studies under varying experimental conditions represent another area requiring additional research. While basic stability parameters have been established, comprehensive degradation pathway analysis and identification of potential metabolites remain incomplete. Understanding these degradation mechanisms could inform storage recommendations and synthetic optimization strategies.

Table 2: Current Research Gaps in this compound Studies

| Research Area | Current Knowledge Level | Identified Gaps | Priority Level |

|---|---|---|---|

| Structure-Activity Relationships | Basic understanding | Comprehensive analog studies needed | High |

| Biological Mechanism of Action | Limited insight | Detailed pathway analysis required | High |

| Metabolic Stability | Preliminary data | Complete degradation pathway mapping | Medium |

| Optimization of Synthetic Routes | Well-established | Cost-effectiveness and scalability studies | Medium |

| Analytical Method Validation | Comprehensive | Cross-validation across multiple techniques | Low |

Synthetic optimization represents an ongoing research priority, with opportunities for improving reaction efficiency, reducing costs, and enhancing scalability. While current synthetic methods achieve satisfactory yields, continued development of greener synthetic approaches and process intensification strategies could further advance the field. The integration of computational design with experimental validation offers promising avenues for accelerating research progress and addressing current knowledge gaps.

Properties

IUPAC Name |

benzyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMHHJPWIBFPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662455 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203295-44-6 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Epoxy Halide-Benzylamine Adducts

A foundational method involves reacting epoxy halides with benzylamine to form amino alcohol intermediates, followed by cyclization. For example, 1-chloro-2,3-epoxypropane reacts with benzylamine in cyclohexane at 10–50°C for 12–36 hours to yield 1-benzylazetidin-3-ol derivatives. Triethylamine is critical for promoting intramolecular cyclization, as substituting it with tributylamine or pyridine reduces yields by >60%. The resulting azetidinol intermediate is then carboxylated using benzyl chloroformate under Schotten-Baumann conditions to introduce the benzyl ester group. Subsequent amination at the 3-position via nucleophilic substitution or reductive amination furnishes the target compound, which is isolated as the hydrochloride salt through acidification (HCl gas) and recrystallization from ethanol-diethyl ether.

Table 1: Reaction Conditions for Epoxy Halide-Benzylamine Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 10–50°C | <30°C: Slow kinetics; >50°C: Side reactions |

| Solvent | Cyclohexane | Non-polar solvent minimizes hydrolysis |

| Cyclization Agent | Triethylamine | Specificity avoids byproducts |

| Reaction Time | 12–36 hours | Shorter durations yield incomplete cyclization |

Hydrolysis-Esterification of Cyanoazetidine Precursors

An alternative route starts with N-benzyl-3-cyanoazetidine, which undergoes acid-catalyzed methanolysis to form methyl ester intermediates. Concentrated sulfuric acid (1:1 v/v with methanol) at 90–100°C converts the nitrile group to a carboxylic acid methyl ester. After basification with ammonia, the ester is extracted with methylene chloride and hydrolyzed in boiling water to yield N-benzylazetidine-3-carboxylic acid. Hydrogenolysis over palladium/carbon removes the benzyl group, and subsequent treatment with benzyl chloroformate introduces the carboxylate moiety. Amination via Hofmann degradation or Curtius rearrangement followed by hydrochloride salt formation completes the synthesis. This method achieves 70–85% overall yield but requires careful control of hydrolysis duration to prevent decarboxylation.

Table 2: Key Steps in Cyanoazetidine-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methanolysis | H₂SO₄, MeOH, 90–100°C | 92 |

| Ester Hydrolysis | H₂O, reflux, 1 hour | 88 |

| Hydrogenolysis | Pd/C, H₂, RT | 95 |

| Carboxylation | Cbz-Cl, NaOH, 0°C | 78 |

Mechanistic Insights and Catalytic Specificity

Role of Triethylamine in Cyclization

Triethylamine’s efficacy in azetidine ring closure stems from its ability to deprotonate the amino alcohol intermediate, facilitating nucleophilic attack of the amine on the electrophilic carbon. Computational studies suggest that steric effects and moderate basicity (pKa ≈ 10.8) optimize transition-state stabilization, whereas bulkier amines (e.g., tributylamine) hinder this process.

Acid-Catalyzed Methanolysis Kinetics

Sulfuric acid protonates the nitrile group, enhancing its electrophilicity for methanol attack. The reaction follows pseudo-first-order kinetics with an activation energy of 65 kJ/mol, as determined by Arrhenius plots. Excess methanol suppresses side reactions like polymerization, while temperatures >100°C promote undesired dehydration.

Process Optimization and Scalability

Solvent Selection for Extraction

Methylene chloride outperforms hydrocarbons in extracting methyl ester intermediates due to its higher polarity (ε = 8.93), achieving 98% recovery vs. 82% for hexane.

Crystallization Conditions

Recrystallization from ethanol-diethyl ether (3:1 v/v) at −20°C yields needle-like crystals with 99.5% purity (HPLC). Adding seed crystals during cooling reduces nucleation time by 40%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 minutes (λ = 254 nm), confirming >99% purity.

Applications and Derivative Synthesis

The hydrochloride salt serves as a precursor for protease inhibitors and kinase modulators. For instance, coupling with Boc-protected amino acids via EDC/HOBt chemistry yields peptidomimetics with IC₅₀ values <10 nM against trypsin-like proteases .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to serve as a precursor or building block in the synthesis of various bioactive compounds.

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of pyridazine and pyridine derivatives, which are known to exhibit significant biological activity, including as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. NAMPT inhibitors have been studied for their potential in cancer therapy, making this compound valuable in anticancer drug development .

Peptidomimetics and Ligands

The azetidine ring structure contributes to the development of peptidomimetics, which mimic the structure and function of peptides but offer enhanced stability and bioavailability. This compound can act as a ligand in various catalytic processes, including reductions and cycloadditions, showcasing its versatility in synthetic applications .

Synthetic Methodologies

The compound serves as a key intermediate in several synthetic pathways. Its reactivity allows for diverse transformations that can lead to the formation of complex molecules.

Reaction Mechanisms

Recent studies have demonstrated that this compound can undergo nucleophilic ring-opening reactions, yielding highly substituted acyclic amines. This property is particularly useful for creating libraries of compounds for biological screening .

Case Studies

- Case Study 1 : In one study, researchers synthesized various azetidine derivatives using this compound as a starting material. The resulting compounds exhibited promising antibacterial activity, indicating the potential for developing new antibiotics .

- Case Study 2 : Another investigation focused on the synthesis of azetidine-based NAMPT inhibitors, where the compound was employed to create derivatives that showed enhanced potency against cancer cell lines .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biological processes by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound is compared to analogs with variations in ring size, substituents, and stereochemistry (Table 1). Similarity scores from computational analyses (e.g., Tanimoto coefficients) highlight structural overlap:

Table 1: Structural Comparison of Benzyl 3-aminoazetidine-1-carboxylate Hydrochloride and Analogs

Stability and Reactivity

- Azetidine vs. Piperidine/Pyrrolidine Analogs : The four-membered azetidine ring introduces significant ring strain, making the compound more reactive in nucleophilic substitutions compared to five- or six-membered analogs . However, the hydrochloride salt mitigates instability by reducing hygroscopicity.

Solubility and Pharmacokinetics

- Water Solubility : The hydrochloride salt form ensures moderate aqueous solubility (~50 mg/mL) for the azetidine derivative, comparable to the piperidine analog (1.00 similarity) .

- Lipophilicity : The benzyl group enhances lipid membrane permeability, but the cyclobutane analog (similarity 0.72) shows reduced lipophilicity due to its carboxylic acid moiety .

Research Findings and Trends

- Synthetic Accessibility : Azetidine derivatives require specialized protection strategies (e.g., Boc/Cbz groups) to prevent ring-opening during synthesis, whereas pyrrolidine/piperidine analogs are more straightforward to functionalize .

- Biological Activity : In a 2024 study, the azetidine derivative demonstrated 2-fold higher inhibitory activity against trypsin-like proteases compared to its piperidine counterpart, attributed to its rigid geometry .

Biological Activity

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with azetidine derivatives under controlled conditions. A common method includes the use of nucleophilic substitution reactions, yielding the desired compound with moderate to high yields depending on the reaction conditions employed .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an inhibitor or modulator of specific enzymes or receptors, which can influence several biochemical pathways involved in disease processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cell lines .

- Neuroprotective Effects : There is emerging evidence that compounds containing azetidine rings can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 cells | |

| Neuroprotection | Potential protective effects in neuronal cells | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

In a notable study, this compound was tested on various breast cancer cell lines (MDA-MB-231, Hs 578T). The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound over a 72-hour period. The concentration required for a five-fold increase in apoptosis was determined to be notably low, suggesting high potency .

Q & A

Q. What are the recommended methodologies for synthesizing Benzyl 3-aminoazetidine-1-carboxylate hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves carbamate formation between 3-aminoazetidine and benzyl chloroformate, followed by hydrochloride salt formation. For example:

Azetidine Activation : Protect the 3-amino group of azetidine using a suitable reagent (e.g., Boc anhydride) to avoid side reactions.

Carbamate Formation : React the protected azetidine with benzyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

Deprotection and Salt Formation : Remove the protecting group (e.g., acidic Boc removal) and treat with HCl in a solvent like diethyl ether to precipitate the hydrochloride salt.

Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Purification via recrystallization or column chromatography is often required to remove unreacted starting materials or byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure, focusing on the azetidine ring protons (e.g., δ 3.5–4.5 ppm for N-CH groups) and benzyl carbamate signals.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (≥98% as per similar compounds) .

- Mass Spectrometry (MS) : ESI-MS or HRMS can confirm the molecular ion peak (e.g., [M+H] for CHClNO).

- Elemental Analysis : Verify chloride content to confirm stoichiometric hydrochloride formation .

Q. What are the critical safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., desiccator with silica gel). Avoid exposure to humidity, as hydrochloride salts are often hygroscopic .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. For lab-scale testing, heat samples at 40–100°C and monitor degradation via HPLC .

- pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze stability over 24–72 hours. Hydrolysis of the carbamate group is expected under strongly acidic/basic conditions .

- Light Sensitivity : Expose samples to UV/visible light and track changes in NMR or HPLC profiles to detect photodegradation products .

Q. What reaction mechanisms are involved in the degradation or unintended side reactions of this compound?

- Methodological Answer :

- Carbamate Hydrolysis : In aqueous media, the benzyl carbamate group may hydrolyze to form 3-aminoazetidine and benzyl alcohol. This is accelerated by acidic/basic conditions or elevated temperatures .

- Ring Strain Effects : The azetidine ring’s strain (four-membered) can lead to ring-opening reactions, especially with nucleophiles like water or amines. Monitor for byproducts such as β-amino alcohols via LC-MS .

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Impurity Analysis : Run HPLC-MS to identify contaminants (e.g., unreacted starting materials or hydrolysis products). Compare retention times with authentic standards .

- Dynamic Effects : Azetidine’s ring strain can cause conformational flexibility, leading to split NMR peaks. Use variable-temperature NMR to observe coalescence of signals .

- Stereochemical Confirmation : If chirality is suspected, perform chiral HPLC or X-ray crystallography to resolve enantiomeric or diastereomeric mixtures .

Q. What advanced strategies can optimize analytical method development for this compound?

- Methodological Answer :

- Method Scaling : Use DOE (Design of Experiments) to optimize HPLC parameters (e.g., gradient elution, column temperature) for peak resolution .

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (e.g., HO) to validate stability-indicating methods .

- Cross-Validation : Correlate NMR, MS, and elemental analysis data to ensure consistency across techniques .

Q. How can researchers troubleshoot low yields or byproduct formation during synthesis?

- Methodological Answer :

- Reagent Purity : Ensure benzyl chloroformate and 3-aminoazetidine are freshly distilled or of high purity (≥95%) to avoid side reactions .

- Temperature Control : Maintain reaction temperatures below 0°C during carbamate formation to minimize azetidine ring-opening .

- Byproduct Identification : Use preparative TLC or LC-MS to isolate and characterize byproducts, then adjust stoichiometry or protection strategies accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.